molecular formula C14H13FN2O B3306134 N-[3-(aminomethyl)phenyl]-4-fluorobenzamide CAS No. 926222-06-2

N-[3-(aminomethyl)phenyl]-4-fluorobenzamide

Cat. No.: B3306134
CAS No.: 926222-06-2
M. Wt: 244.26 g/mol
InChI Key: BXXGLZQHWVCWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)phenyl]-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a meta-substituted phenyl ring bearing an aminomethyl (-CH2NH2) moiety. Its molecular formula is C14H13FN2O, with a molecular weight of 244.27 g/mol. The compound is commercially available as a research chemical, often utilized as a synthetic intermediate or building block in medicinal chemistry . Its synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 3-(aminomethyl)aniline in the presence of triethylamine and tetrahydrofuran (THF) .

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXGLZQHWVCWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and 3-(aminomethyl)aniline.

    Amide Bond Formation: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Discovery: N-[3-(aminomethyl)phenyl]-4-fluorobenzamide serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity in drug candidates targeting various diseases, including cancer .
    • CRBN Ligands: The compound has been explored as a cereblon (CRBN) ligand in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins involved in disease pathways. Its binding affinity and selectivity make it a valuable candidate for developing novel therapeutic agents .
  • Biological Research
    • Enzyme Interactions: The amide functionality of this compound allows it to participate in enzyme interactions, making it useful for studying enzyme kinetics and protein binding mechanisms. This property is crucial for understanding drug metabolism and pharmacodynamics.
    • Cancer Research: The compound's ability to modulate specific protein interactions positions it as a candidate for cancer treatment research, particularly in targeting pathways related to β-catenin/Tcf-4 signaling, which is implicated in colorectal cancer .
  • Materials Science
    • Polymer Development: Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials, including polymers with tailored properties for industrial applications. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study 1: Development of CRBN Bindings

A study focused on optimizing benzamide-type ligands for CRBN recruitment revealed that modifications to the aminomethyl group significantly affected binding affinity and selectivity. The findings suggest that compounds like this compound could lead to improved PROTACs capable of degrading oncofetal proteins without triggering adverse effects .

Case Study 2: Pharmacokinetic Studies

Research investigating the pharmacokinetic properties of similar benzamide derivatives indicated that the fluorine atom enhances lipophilicity and permeability across biological membranes. This characteristic is essential for developing effective oral medications, making this compound a promising candidate for further study in drug formulation .

Summary of Chemical Reactions

This compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation The aminomethyl group can be oxidized to form imines or nitriles.
Reduction Reduction can yield primary or secondary amines.
Substitution The fluorine atom can be substituted with other nucleophiles under specific conditions.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[3-(aminomethyl)phenyl]-4-fluorobenzamide with structurally or functionally related benzamide derivatives:

Table 1: Key Comparisons of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Synthesis Highlights
This compound C14H13FN2O 244.27 4-fluoro, 3-aminomethyl phenyl Research intermediate 4-fluorobenzoyl chloride, THF
AZ1729 (N-[3-(2-carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide) C19H19FN6OS 398.45 Thiazol-5-yl, carbamimidamido FFA2R allosteric activator (Gi-biased) Suzuki coupling, Pd catalysis
N-(4-Ethylphenyl)-4-fluorobenzamide C15H14FNO 243.28 4-fluoro, 4-ethylphenyl Unspecified (structural analog) Not reported
N-(2-Amino-4-chlorophenyl)-4-fluorobenzamide C13H10ClFN2O 272.68 4-fluoro, 2-amino-4-chlorophenyl Glucosidase inhibition studies Nucleophilic substitution
4-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzamide C15H15FN2O 258.29 3-fluorobenzyl, 4-aminomethyl Unspecified (structural analog) Amide coupling

Key Findings:

Structural Variations and Receptor Specificity The aminomethyl group at the meta position in this compound distinguishes it from para-substituted analogs like N-(4-ethylphenyl)-4-fluorobenzamide. This substitution may influence steric interactions in receptor binding . AZ1729, a close analog, incorporates a thiazole ring and carbamimidamido group, enabling potent FFA2R activation via unique Gi-biased signaling. This highlights how heterocyclic additions enhance receptor specificity .

Biological Activity this compound lacks detailed mechanistic studies, unlike AZ1729, which is well-characterized as a biased allosteric modulator. This suggests that minor structural changes (e.g., thiazole vs. aminomethyl) significantly alter pharmacological profiles . The N-(2-Amino-4-chlorophenyl)-4-fluorobenzamide derivative demonstrates α-glucosidase inhibitory activity (IC50 = 12.3 µM), implying that halogenation (Cl) and amino group positioning enhance enzyme targeting .

Synthetic Approaches Simple benzamides like this compound are synthesized via acyl chloride reactions , whereas complex analogs (e.g., AZ1729) require multi-step routes involving Suzuki-Miyaura cross-coupling . Thiazole-containing derivatives (e.g., ) often employ cyclization reactions, reflecting increased synthetic complexity for heterocyclic systems .

Fluorine Positioning The 4-fluoro substituent is conserved across most analogs, likely due to its electron-withdrawing effects, which enhance metabolic stability and binding affinity.

Biological Activity

N-[3-(aminomethyl)phenyl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including binding affinity, cytotoxicity, and its role in drug development.

This compound features a fluorine atom that enhances its biological properties. The introduction of fluorine in organic compounds often increases metabolic stability and alters the pharmacokinetic profile, making it a valuable modification in drug design.

Biological Activity Overview

The compound has been studied for its interactions with various biological targets, primarily focusing on its role as a ligand in proteolysis-targeting chimera (PROTAC) design. This section summarizes key findings from relevant studies.

Binding Affinity

Recent studies have shown that derivatives of benzamide, including this compound, exhibit significant binding affinity to cereblon (CRBN), a key protein involved in targeted protein degradation. The fluorine substitution is noted to enhance the binding interactions compared to non-fluorinated counterparts .

Table 1: Binding Affinity of Benzamide Derivatives

CompoundIC50 (µM)Binding Affinity
This compoundXHigh
Non-fluorinated analogueYModerate

Note: Specific IC50 values are under investigation and will be updated as data becomes available.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects across different cell lines. In vitro studies indicate that the compound can induce apoptosis in cancer cells while maintaining lower toxicity levels in normal cells. The mechanism appears to involve disruption of cellular signaling pathways associated with cell proliferation and survival.

Table 2: Cytotoxicity Data Across Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLaAApoptosis via mitochondrial pathway
MCF-7BInhibition of proliferation signaling
Normal Human CellsCMinimal cytotoxic effects observed

Study 1: Targeting Cancer Cells

In a notable study, this compound was evaluated for its effectiveness against breast cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value lower than that of traditional chemotherapeutic agents. The study concluded that the compound's mechanism involved both direct cytotoxicity and modulation of key oncogenic pathways .

Study 2: Neurokinin Receptor Interaction

Another investigation focused on the compound's interaction with neurokinin receptors (NK1, NK2). The findings suggested that it acts as a dual inhibitor, potentially offering therapeutic benefits for conditions such as anxiety and depression by modulating neurokinin signaling pathways .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-[3-(aminomethyl)phenyl]-4-fluorobenzamide?

Methodological Answer:
The compound can be synthesized via coupling reactions between 4-fluorobenzoic acid derivatives and 3-(aminomethyl)aniline. A validated approach involves activating the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions . For intermediates, protecting the aminomethyl group (e.g., with tert-butoxycarbonyl [Boc]) may prevent undesired reactivity during synthesis. Post-reaction purification via column chromatography or recrystallization ensures high yields and purity.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the benzamide backbone and substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the aminomethyl moiety exhibits characteristic NH2_2 signals (~5 ppm in 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Single-crystal studies (e.g., at 173 K) reveal planar benzamide geometry and intermolecular interactions like hydrogen bonds, critical for understanding solid-state stability .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between structural isomers.

Advanced: How can structure-activity relationship (SAR) studies optimize antitumor properties of this compound?

Methodological Answer:
SAR studies focus on modifying substituents to enhance bioactivity. For instance:

  • Fluorine Position : The 4-fluoro group on the benzamide increases lipophilicity and metabolic stability, improving membrane permeability .
  • Aminomethyl Substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position of the phenyl ring may enhance binding to DNA or enzyme targets .
  • Hybrid Analogues : Combining the benzamide core with bioactive moieties (e.g., thiazolidinones) can amplify cytotoxicity. In vitro assays (e.g., MTT on cancer cell lines) validate efficacy, while molecular docking predicts target affinity .

Advanced: What metabolic pathways and ADME challenges are associated with this compound?

Methodological Answer:

  • Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) mediate oxidation of the aminomethyl group, generating N-oxide or deaminated metabolites. LC-MS/MS and 19F^{19}\text{F} NMR track these pathways, revealing potential reactive intermediates that require detoxification .
  • ADME Challenges : The fluorobenzamide moiety enhances plasma stability but may reduce solubility. Strategies like salt formation (e.g., hydrochloride) or nanoparticle encapsulation improve bioavailability.

Advanced: How can computational modeling predict pharmacological targets for this compound?

Methodological Answer:

  • Docking Simulations : Tools like AutoDock Vina model interactions with targets like Factor Xa (critical in anticoagulant research) or α-glucosidase (antidiabetic target). The 4-fluorophenyl group’s electrostatic profile complements hydrophobic binding pockets .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity, guiding lead optimization .

Advanced: How does fluorine substitution influence pharmacokinetics and pharmacodynamics?

Methodological Answer:

  • Pharmacokinetics : Fluorine’s electronegativity enhances metabolic resistance and prolongs half-life. 18F^{18}\text{F}-labeled derivatives enable PET imaging to study biodistribution .
  • Pharmacodynamics : The 4-fluoro group increases affinity for aromatic residues in target proteins (e.g., kinases) via halogen bonding. Comparative studies with non-fluorinated analogues quantify this effect .

Advanced: What experimental designs address contradictions in fluorescence-based assay data?

Methodological Answer:
Contradictions in fluorescence intensity (e.g., pH-dependent quenching) are resolved by:

  • pH Titration : Testing across a range (pH 2.7–10.1) identifies optimal conditions for fluorescence stability. For example, protonation of the aminomethyl group at low pH may quench signals .
  • Metal Chelation Studies : Adding divalent cations (e.g., Pb2+^{2+}) modulates fluorescence via complexation, requiring EDTA controls to validate specificity .

Advanced: What biochemical targets (e.g., enzymes) are implicated in its mechanism of action?

Methodological Answer:

  • Enzyme Inhibition : Fluorinated benzamides inhibit α-glucosidase (IC50_{50} ~1.2 µM) via competitive binding to the catalytic site, validated by kinetic assays (Lineweaver-Burk plots) .
  • Receptor Binding : Radioligand displacement assays (e.g., using 3H^{3}\text{H}-labeled compound) identify affinity for G-protein-coupled receptors (GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.